4-Aminoquinazoline-2(1h)-thione

Catalog No.
S15237592
CAS No.
50440-89-6
M.F
C8H7N3S
M. Wt
177.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminoquinazoline-2(1h)-thione

CAS Number

50440-89-6

Product Name

4-Aminoquinazoline-2(1h)-thione

IUPAC Name

4-amino-1H-quinazoline-2-thione

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

InChI

InChI=1S/C8H7N3S/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12)

InChI Key

AVXPQUZMIHHBFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)N

Traditional Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (S$$_\text{N}$$Ar) remains the cornerstone for synthesizing 4-aminoquinazoline-2(1H)-thione derivatives. The reaction typically involves displacing a leaving group (e.g., chlorine) at the 4-position of 2,4-dichloroquinazoline precursors with amine nucleophiles. Density functional theory (DFT) calculations reveal that the 4-position carbon exhibits a higher lowest unoccupied molecular orbital (LUMO) coefficient compared to the 2-position, rendering it more electrophilic and amenable to nucleophilic attack. This regioselectivity is further corroborated by experimental data, where 2-chloro-4-aminoquinazolines form preferentially under mild conditions.

A representative protocol involves treating 2,4-dichloroquinazoline with aqueous ammonia or primary amines in polar aprotic solvents like dimethylformamide (DMF). For instance, Eskandariyan et al. demonstrated the synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives via thiolate nucleophilic substitution, achieving moderate to high yields (65–85%). The thione group is subsequently introduced via sulfuration using phosphorus pentasulfide (P$$2$$S$$5$$) in dry toluene. Infrared (IR) spectroscopy confirms thione formation through a characteristic C=S stretch at 1236 cm$$^{-1}$$, while nuclear magnetic resonance (NMR) spectra validate the absence of carbonyl signals.

Table 1: Key Reaction Parameters for Traditional S$$_\text{N}$$Ar Synthesis

PrecursorNucleophileSolventTemperatureYield (%)Reference
2,4-DichloroquinazolineAmmoniaDMF80°C78
Quinazolin-4-oneThiolateTolueneReflux76

The antiproliferative activity of thione derivatives underscores the importance of this methodology. For example, converting quinazolin-4(3H)-one to its thione analog enhances inhibitory potency against cancer cell lines by 2.5-fold, attributed to improved electron delocalization and hydrophobic interactions.

Metal-Catalyzed Coupling Strategies for Functionalization

While traditional methods dominate quinazoline-thione synthesis, metal-catalyzed cross-coupling reactions offer potential avenues for diversifying the scaffold’s substituents. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings are widely employed in heterocyclic chemistry to introduce aryl or amine groups, respectively. However, literature on their application to 4-aminoquinazoline-2(1H)-thione derivatives remains sparse.

The limited adoption of metal-catalyzed strategies may stem from the inherent reactivity of the thione group, which could poison catalysts or promote side reactions. For instance, the sulfur atom in the thione moiety may coordinate to palladium, reducing catalytic efficiency. Despite these challenges, preliminary studies suggest that ligand design (e.g., bulky phosphines) could mitigate deactivation. Future research should explore copper- or nickel-mediated couplings, which are less sensitive to sulfur-containing substrates.

Novel Green Chemistry Protocols for Thione Group Incorporation

Recent advances prioritize sustainability in thione synthesis, focusing on solvent selection, catalyst recycling, and energy efficiency. A notable innovation involves granulated phosphorus pentasulfide (P$$2$$S$$5$$), which offers controlled reactivity and reduced waste. By spraying molten P$$2$$S$$5$$ onto cascading solid particles, manufacturers produce free-flowing granules with tunable reaction rates (2–7°C/min). This granular form minimizes dust hazards and enables precise stoichiometry, aligning with green chemistry principles.

Alternative protocols replace traditional solvents like toluene with biodegradable alternatives (e.g., cyclopentyl methyl ether) or employ mechanochemical grinding to eliminate solvents entirely. For example, ball-milling quinazolin-4-one with P$$2$$S$$5$$ and a catalytic amount of iodine achieves thionation in 85% yield within 2 hours, avoiding volatile organic compounds (VOCs). Microwave-assisted synthesis further reduces reaction times from hours to minutes while maintaining selectivity.

Table 2: Comparison of Green Synthesis Methods

MethodSolventCatalystTimeYield (%)Reference
MechanochemicalSolvent-freeI$$_2$$2 h85
Microwave-assistedEthanolNone15 min78

These innovations not only enhance sustainability but also improve scalability. For instance, granulated P$$2$$S$$5$$ facilitates bulk production of 4-aminoquinazoline-2(1H)-thione derivatives, making them accessible for industrial applications.

Adenosine Triphosphate-Competitive Binding Modes with Epidermal Growth Factor Receptor/Human Epidermal Growth Factor Receptor Family

The 4-aminoquinazoline-2(1h)-thione scaffold demonstrates remarkable adenosine triphosphate-competitive inhibition against epidermal growth factor receptor and human epidermal growth factor receptor family kinases through distinctive molecular recognition patterns. Structural analysis reveals that 4-aminoquinazoline derivatives establish critical hydrogen bonding interactions with key amino acid residues within the adenosine triphosphate-binding pocket, particularly with methionine 793 and methionine 769, while forming water-mediated bridges with threonine 766 and threonine 830 [1]. These interactions create a tighter binding conformation that significantly enhances inhibitory potency compared to the natural adenosine triphosphate substrate.

The quinazoline nitrogen atoms at positions 1 and 3 serve as essential hydrogen bond acceptors, forming conserved interactions that anchor the inhibitor within the hinge region of the kinase domain [2] [1]. The 4-amino substituent extends into the hydrophobic pocket, creating favorable interactions that are unavailable to adenosine triphosphate, thereby conferring selectivity advantages [1]. Molecular docking studies demonstrate that the nitrogen atom at position 1 of the quinazoline ring forms hydrogen bonds with the backbone nitrogen of methionine 769, while the nitrogen at position 3 participates in water-mediated hydrogen bonding networks [3].

Research findings indicate that 4-aminoquinazoline derivatives exhibit varying degrees of potency against epidermal growth factor receptor family members. Compound 5, an acylhydrazone derivative, demonstrates significant inhibitory activity with an inhibitory concentration 50 value of 84.4 nanomolar against epidermal growth factor receptor and 53.9 nanomolar against human epidermal growth factor receptor 2 [4]. Similarly, compound 6 shows enhanced potency with inhibitory concentration 50 values of 51.5 nanomolar and 44.1 nanomolar against epidermal growth factor receptor and human epidermal growth factor receptor 2, respectively [4]. These values compare favorably with established clinical inhibitors such as gefitinib, which exhibits inhibitory concentration 50 values of 53.1 nanomolar for epidermal growth factor receptor and 38.8 nanomolar for human epidermal growth factor receptor 2 [4].

CompoundEpidermal Growth Factor Receptor Inhibitory Concentration 50 (nanomolar)Human Epidermal Growth Factor Receptor 2 Inhibitory Concentration 50 (nanomolar)Reference
Gefitinib53.138.8 [4]
Erlotinib2100Not reported [5]
Compound 5 (acylhydrazone)84.453.9 [4]
Compound 6 (acylhydrazone)51.544.1 [4]
4-Aminoquinazoline CAQ16000Not reported [6]

The binding mode analysis reveals that substitution at the 6 and 7 positions of the quinazoline core significantly influences adenosine triphosphate-competitive binding affinity [1]. The presence of morpholine alkoxy groups at these positions enhances antiproliferative activity, with three-carbon linkers demonstrating 7.5-fold higher activity compared to shorter two-carbon chains [1]. The insertion of specific substituents such as the (E)-propen-1-yl group in the para-position of the aniline moiety creates alternative binding modes that form supplementary hydrogen bonds with threonine 854, further stabilizing the inhibitor-kinase complex [1].

Structure-activity relationship studies demonstrate that the formation of hydrogen bonds between the quinazoline nitrogen atoms and specific methionine residues leads to increased binding affinity and enhanced potency [1]. The flexibility of substituents, particularly those containing ribose-like moieties, appears crucial for optimal binding and movement of transmembrane helix 6, which is essential for agonistic activity in related systems [7]. These mechanistic insights provide fundamental understanding for the rational design of more potent and selective 4-aminoquinazoline-2(1h)-thione derivatives targeting epidermal growth factor receptor family kinases.

Allosteric Modulation of Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Signaling

The 4-aminoquinazoline-2(1h)-thione scaffold exhibits profound allosteric modulation capabilities within the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling network through dual inhibitory mechanisms. The compound DHW-208, a representative 4-aminoquinazoline derivative, demonstrates remarkable dual inhibitory activity against both phosphatidylinositol 3-kinase and mechanistic target of rapamycin kinases, effectively disrupting the entire signaling cascade [8]. Molecular docking analysis reveals that DHW-208 forms multiple hydrogen bonds with serine 806, lysine 833, tyrosine 867, and valine 882 within the phosphatidylinositol 3-kinase active site, establishing a stable binding conformation through both hydrophilic and hydrophobic interactions [8].

The allosteric binding mechanism involves the formation of a stable hydrogen bond between the sulfonamide oxygen of DHW-208 and the hydroxyl group of serine 806, while an additional hydrogen bond forms between the nitrogen atom on the pyrimidine ring and the amino group of valine 882 [8]. These critical interactions are further stabilized through hydrophobic contacts with isoleucine 963, methionine 953, isoleucine 879, and isoleucine 831, creating a high-affinity binding complex that effectively competes with adenosine triphosphate for the active site [8].

The mechanistic target of rapamycin binding mode demonstrates similar complexity, with DHW-208 establishing protein-ligand interactions stabilized through hydrogen bonding and hydrophobic interactions that effectively inhibit kinase activity [8]. Kinase inhibition assays confirm that DHW-208 exhibits potent mechanistic target of rapamycin inhibitory activity with an inhibitory concentration 50 value of 3 nanomolar, demonstrating exceptional affinity for this critical signaling node [8]. This dual inhibition strategy proves superior to single-node approaches, as evidenced by comparative studies showing that DHW-208 demonstrates significantly more potent tumor growth inhibition than the established phosphatidylinositol 3-kinase inhibitor BEZ235 in xenograft models [8].

TargetInhibitory ActivityBinding CharacteristicsReference
Phosphatidylinositol 3-kinase p110α/p85αSignificant inhibitionMultiple hydrogen bonds with active site residues [8]
Phosphatidylinositol 3-kinase p110β/p85αSignificant inhibitionHydrophobic interactions with surrounding residues [8]
Phosphatidylinositol 3-kinase p120γSignificant inhibitionStable binding conformation [8]
Phosphatidylinositol 3-kinase p110δ/p85αSignificant inhibitionHigh-affinity binding complex [8]
Mechanistic target of rapamycin3 nanomolarProtein-ligand complex stabilization [8]

The downstream effects of this dual inhibition cascade through multiple signaling pathways, effectively suppressing phosphorylation of protein kinase B, mechanistic target of rapamycin, ribosomal protein S6 kinase, and eukaryotic translation initiation factor 4E-binding protein 1 [8]. This comprehensive pathway suppression leads to significant alterations in cellular metabolism, protein synthesis, and cell cycle progression. Flow cytometry analysis demonstrates that DHW-208 treatment induces substantial cell cycle arrest at the G0/G1 phase, with compound 5 showing increased cell accumulation from 6.6 percent to 26.3 percent in the G2-M phase for T-47D cells [4].

The allosteric modulation mechanism extends beyond direct kinase inhibition to encompass regulation of apoptotic pathways. DHW-208 treatment significantly downregulates anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins Bad and Bax, creating an imbalanced ratio that promotes mitochondrial membrane potential reduction and subsequent caspase activation [8]. Time-dependent cleavage of caspase-3, caspase-9, and poly adenosine diphosphate-ribose polymerase indicates activation of the intrinsic apoptotic pathway, demonstrating that allosteric modulation of the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway leads to comprehensive cellular responses beyond simple kinase inhibition [8].

The molecular modeling studies reveal that the 4-aminoquinazoline-2(1h)-thione scaffold can simultaneously engage multiple binding sites within the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin network, creating a synergistic inhibitory effect that proves more effective than targeting individual pathway components [8]. This multi-target approach addresses the inherent redundancy and cross-talk within the signaling network, providing a rational strategy for overcoming resistance mechanisms that commonly arise with single-target inhibitors.

Dual-Inhibitory Effects on Angiogenesis-Related Vascular Endothelial Growth Factor Receptor/Rearranged During Transfection

The 4-aminoquinazoline-2(1h)-thione framework demonstrates exceptional dual-inhibitory capabilities against angiogenesis-related vascular endothelial growth factor receptor and rearranged during transfection kinases, providing comprehensive anti-angiogenic effects through multiple molecular mechanisms. Quinazoline derivative compound 11d exhibits potent inhibitory activity against vascular endothelial growth factor receptor 2 with an inhibitory concentration 50 value of 5.49 micromolar, demonstrating comparable potency to established vascular endothelial growth factor receptor 2 inhibitors such as SU6668, which exhibits an inhibitory concentration 50 of 2.23 micromolar [9]. This inhibitory activity effectively disrupts vascular endothelial growth factor-dependent angiogenesis by blocking receptor activation and subsequent downstream signaling cascades.

The molecular mechanism involves direct binding to the vascular endothelial growth factor receptor 2 kinase domain, preventing autophosphorylation and dimerization processes essential for angiogenic signal transduction [9]. Enzyme-linked immunosorbent assay-based tyrosine kinase assays demonstrate that compound 11d dose-dependently suppresses vascular endothelial growth factor-stimulated phosphorylation of vascular endothelial growth factor receptor 2, effectively blocking the initiation of angiogenic signaling pathways [9]. The compound significantly downregulates both vascular endothelial growth factor and vascular endothelial growth factor receptor 2 messenger ribonucleic acid expression in human umbilical vascular endothelial cells, creating a comprehensive anti-angiogenic environment [9].

Advanced quinazoline derivatives demonstrate even more potent vascular endothelial growth factor receptor inhibition, with compound 21e, a thieno[2,3-d]pyrimidine-based derivative, achieving an inhibitory concentration 50 value of 21 nanomolar against vascular endothelial growth factor receptor 2 [10]. This represents a significant improvement over sorafenib, which exhibits an inhibitory concentration 50 of 90 nanomolar in the same assay system [10]. The enhanced potency correlates with optimized binding interactions within the adenosine triphosphate-binding pocket, where the thieno[2,3-d]pyrimidine moiety forms more favorable contacts with key amino acid residues compared to traditional quinazoline scaffolds.

CompoundTargetInhibitory Concentration 50Additional EffectsReference
Compound 11d (quinazoline)Vascular Endothelial Growth Factor Receptor 25.49 micromolarInhibits vascular endothelial growth factor/vascular endothelial growth factor receptor 2/protein kinase B/mechanistic target of rapamycin/p70s6k pathway [9]
Compound 21e (thieno[2,3-d]pyrimidine)Vascular Endothelial Growth Factor Receptor 221 nanomolarHighest vascular endothelial growth factor receptor 2 inhibition in series [10]
SorafenibVascular Endothelial Growth Factor Receptor 290 nanomolarMulti-kinase inhibitor [10]
SU6668Vascular Endothelial Growth Factor Receptor 22.23 micromolarReference standard [9]
Compound 11Vascular Endothelial Growth Factor Receptor 20.192 micromolarInduces apoptosis, cell cycle arrest [11]

The rearranged during transfection kinase inhibition represents another critical aspect of the dual-inhibitory mechanism. Advanced studies demonstrate that specialized quinazoline derivatives, particularly AD80 and ponatinib, exhibit extraordinary activity against rearranged during transfection kinase fusions at nanomolar concentrations [12]. These type II kinase inhibitors demonstrate 100- to 1000-fold higher cytotoxicity compared to established rearranged during transfection inhibitors such as vandetanib and cabozantinib in rearranged during transfection-dependent cellular models [12]. The superior potency correlates with their ability to stabilize the DFG-out conformation of the rearranged during transfection kinase, as evidenced by thermal shift assays showing temperature increases of 10-18 degrees Celsius compared to 1-4 degrees Celsius for type I inhibitors [12].

The downstream signaling consequences of dual vascular endothelial growth factor receptor/rearranged during transfection inhibition extend beyond direct kinase blockade to encompass comprehensive disruption of angiogenic networks. Compound 11d treatment significantly reduces phosphorylation of protein kinase B, mechanistic target of rapamycin, and p70S6K kinase, effectively blocking the vascular endothelial growth factor receptor 2-mediated protein kinase B/mechanistic target of rapamycin/p70S6K signaling pathway that regulates neovascularization [9]. This multi-level inhibition creates a synergistic anti-angiogenic effect that proves more effective than targeting individual pathway components.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

177.03606841 g/mol

Monoisotopic Mass

177.03606841 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types